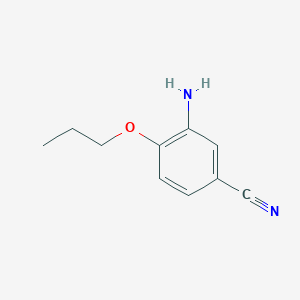

3-Amino-4-propoxybenzonitrile

Descripción

Contextualization within Benzonitrile (B105546) Chemistry and Aromatic Amine Derivatives

3-Amino-4-propoxybenzonitrile is a derivative of benzonitrile, an aromatic organic compound with the chemical formula C₆H₅(CN). wikipedia.org Benzonitriles are characterized by a benzene (B151609) ring attached to a nitrile group (-C≡N). wikipedia.org This functional group makes benzonitriles versatile precursors in organic synthesis, readily participating in reactions to form a variety of derivatives, including benzamides and N-substituted benzamides. atamankimya.comatamanchemicals.com They are also utilized as solvents and can form coordination complexes with transition metals. wikipedia.orgatamankimya.com

The presence of an amino group (-NH₂) classifies this compound as an aromatic amine. Aromatic amines are a class of organic compounds where an amino group is directly attached to an aromatic ring. taylorandfrancis.com These compounds are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.govresearchgate.net The interplay between the electron-donating amino group and the electron-withdrawing nitrile group on the same aromatic ring in this compound creates a unique electronic environment that influences its reactivity and properties.

Historical Perspective of Benzonitrile-Based Research

The history of benzonitrile research dates back to 1844, when Hermann Fehling first reported its synthesis through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgatamankimya.comatamanchemicals.com Fehling is also credited with coining the term "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds. wikipedia.orgatamankimya.com Early research focused on understanding the structure and basic reactivity of benzonitrile. wikipedia.org Over the years, the industrial production of benzonitrile has been refined, with the ammoxidation of toluene (B28343) becoming a primary method. wikipedia.orgatamanchemicals.com Research has since expanded to explore the vast synthetic potential of benzonitrile and its derivatives, leading to their use in a wide array of applications, from the production of resins to their role as ligands in organometallic chemistry. wikipedia.orgatamankimya.com

Significance of this compound in Contemporary Chemical Research

This compound has emerged as a compound of interest in contemporary chemical research due to its specific combination of functional groups. The amino, propoxy, and nitrile moieties provide multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules. ontosight.ai Its structure suggests potential applications in medicinal chemistry as a lead compound for drug development and in materials science for the creation of new materials. smolecule.com Researchers are actively exploring its potential in synthesizing novel heterocyclic compounds and other organic structures with potential biological activity. A study has noted that the substitution of a nitro group with a cyano group in a related compound, resulting in a structure similar to this compound, did not significantly decrease its sweetness, suggesting potential applications in the study of taste receptors. rsc.orgresearchgate.netresearchgate.net

Overview of Research Objectives and Scope within Academic Frameworks

Within academic frameworks, research involving this compound is primarily focused on its synthetic utility and the exploration of the biological activities of its derivatives. Key research objectives include the development of efficient synthetic routes to produce this compound and its analogs. chemicalbook.com Another significant area of investigation is its use as a building block for constructing larger, more complex molecules, particularly those with potential therapeutic applications. ontosight.ai Academic studies often involve the characterization of these new compounds and the evaluation of their biological properties, such as their interaction with specific enzymes or receptors. biosynth.com The overarching goal is to leverage the unique chemical architecture of this compound to advance the fields of organic synthesis, medicinal chemistry, and materials science.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | 72635-80-4 |

| Appearance | Varies (often a solid) |

| Solubility | Information not widely available |

| Boiling Point | Not well-documented |

| Melting Point | Not well-documented |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

72635-80-4 |

|---|---|

Fórmula molecular |

C10H12N2O |

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

3-amino-4-propoxybenzonitrile |

InChI |

InChI=1S/C10H12N2O/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6H,2,5,12H2,1H3 |

Clave InChI |

GNKTXQNCPYJMAN-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=C(C=C(C=C1)C#N)N |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Amino-4-propoxybenzonitrile

Established synthetic strategies for this compound primarily rely on multi-step sequences starting from commercially available substituted benzonitriles or benzaldehydes. The key transformations typically involve etherification, nitration, and reduction reactions.

The synthesis of this compound can be approached through several retrosynthetic disconnections, leading to readily available starting materials. Two common pathways are:

Pathway A: Alkylation followed by Nitration and Reduction. This strategy begins with a hydroxyl-substituted benzonitrile (B105546). The primary precursor is 3-Amino-4-hydroxybenzonitrile (B81792) . The synthesis involves the O-alkylation of the hydroxyl group to form the propoxy ether, followed by subsequent functional group manipulations.

Pathway B: Nitration followed by Reduction and Alkylation. This route often starts from a precursor like 4-hydroxybenzonitrile or 3-hydroxy-4-nitrobenzonitrile . The synthesis involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. The final step is the alkylation of the hydroxyl group.

Pathway C: From a Benzaldehyde Precursor. Another route starts with a substituted benzaldehyde, such as 3-hydroxy-4-methoxybenzaldehyde . This process involves converting the aldehyde to a nitrile, followed by nitration, reduction, and other necessary modifications. newdrugapprovals.orgblogspot.com

A prevalent synthetic route involves the initial nitration of a suitable precursor, followed by the reduction of the resulting nitro-intermediate to the desired amino group. For instance, the synthesis can commence with 4-propoxybenzonitrile (B1585320), which is nitrated to introduce a nitro group at the 3-position, followed by reduction. Alternatively, 3-amino-4-hydroxybenzonitrile can serve as a key intermediate, undergoing propoxylation to yield the final product.

The efficiency and yield of the synthesis are highly dependent on the choice of reagents and reaction conditions.

Nitration: The introduction of the nitro group onto the benzene (B151609) ring is a classic electrophilic aromatic substitution. smolecule.com This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.com Temperature control is crucial to prevent the formation of dinitro or trinitro byproducts. smolecule.com

Reduction: The conversion of the nitro group to an amino group can be accomplished using various reducing agents.

Catalytic Hydrogenation: This is a high-yield method, often employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This method is considered clean as the only byproduct is water.

Chemical Reduction: Reagents like stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or iron powder in acidic medium are also effective. Sodium dithionite (B78146) has also been utilized for this transformation in the synthesis of related compounds. blogspot.com

Alkylation (Etherification): The formation of the propoxy ether linkage is typically achieved via a Williamson ether synthesis. This involves deprotonating a precursor's hydroxyl group with a base (e.g., potassium carbonate, K₂CO₃) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide, such as 1-bromopropane (B46711) or 1-chloropropane. newdrugapprovals.org

The table below summarizes common reaction conditions for the key synthetic steps.

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

| Transformation | Precursor Example | Reagents and Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Nitration | 4-Propoxybenzonitrile | Conc. HNO₃, Conc. H₂SO₄, 50-60°C | High | smolecule.com |

| Reduction (Hydrogenation) | 3-Nitro-4-propoxybenzonitrile | H₂, 10% Pd/C, Ethanol (B145695), Room Temp | ~97% | chemicalbook.com |

| Reduction (Chemical) | 3-Hydroxy-4-nitrobenzonitrile | SnCl₂, HCl | ~86% | |

| Alkylation (Etherification) | 3-Amino-4-hydroxybenzonitrile | 1-Bromopropane, K₂CO₃, DMF | Good-High | newdrugapprovals.org |

Novel Approaches in the Preparation of this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes.

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.netskpharmteco.com In the context of this compound synthesis, these principles can be applied by:

Using Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives or using water as a reaction medium where possible. rsc.org

Catalytic Reactions: Employing catalytic methods, such as catalytic hydrogenation, reduces the need for stoichiometric reagents that generate significant waste. researchgate.net The use of phase-transfer catalysts can also enhance reaction rates and reduce the need for harsh conditions or large solvent volumes. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can save time, reduce solvent use, and minimize waste. rsc.orgclockss.org For example, a one-pot conversion of a nitrobenzonitrile to a subsequent product could involve reduction and further cyclization in a single process. clockss.org

Biocatalysis: The use of enzymes, such as lipases, for specific transformations can offer high selectivity under mild, environmentally friendly conditions, as demonstrated in the synthesis of related β-amino alcohols. researchgate.net

Achieving high yields and purity is a primary goal in chemical synthesis. Methodologies that contribute to this include:

Catalytic Hydrogenation: The reduction of nitro compounds using catalytic hydrogenation with Pd/C is known to produce high yields (often exceeding 95%) and a clean product, simplifying purification. chemicalbook.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields and cleaner reactions by providing rapid and uniform heating. researchgate.net

Purification Techniques: After synthesis, high purity is typically achieved through standard laboratory techniques. Recrystallization is effective for solid compounds, exploiting differences in solubility between the product and impurities. smolecule.com For compounds that are difficult to crystallize, column chromatography is a reliable alternative for purification. smolecule.com

The table below highlights methodologies focused on yield and purity.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis.

Electrophilic Aromatic Substitution (Nitration): The nitration of the aromatic ring proceeds via a well-established electrophilic aromatic substitution mechanism.

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). smolecule.com

Nucleophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion. smolecule.com

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. smolecule.com

Deprotonation: A weak base, typically water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. smolecule.com

Williamson Ether Synthesis (Propoxylation): This reaction is a classic Sₙ2 reaction for forming ethers.

Deprotonation: A base, such as potassium carbonate, removes the acidic proton from the hydroxyl group of the phenol (B47542) precursor, forming a phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the propyl halide (e.g., 1-bromopropane), displacing the halide ion.

Ether Formation: This single-step concerted reaction results in the formation of the propoxy ether bond.

Reduction of Nitro Group: The mechanism for the catalytic hydrogenation of a nitro group is complex and occurs on the surface of the catalyst. It involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine, with hydrogen atoms being added across the nitrogen-oxygen bonds.

Nucleophilic Aromatic Substitution Variants

A primary route for synthesizing the core structure of this compound involves a Nucleophilic Aromatic Substitution (SₙAr) reaction. This mechanism is effective because the aromatic ring can be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org

A common strategy begins with a precursor molecule that contains a good leaving group (such as a halogen) and a strong electron-withdrawing group, typically a nitro group (-NO₂), positioned ortho or para to the leaving group. libretexts.org For the synthesis of this compound, a logical starting material is 4-chloro-3-nitrobenzonitrile (B1361363) or 4-fluoro-3-nitrobenzonitrile. The nitro group at position 3 strongly activates the halogen at position 4 for nucleophilic attack.

The propoxy group is introduced by reacting the halogenated precursor with sodium propoxide (NaOPr) or potassium propoxide in a suitable solvent like dimethylformamide (DMF) or propanol (B110389) itself. The propoxide ion acts as the nucleophile, displacing the halide ion. Fluorine is an excellent leaving group in SₙAr reactions, often providing high yields and fast reaction rates, though chlorobenzonitriles can be more cost-effective starting materials. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, temporarily disrupting the ring's aromaticity to form the Meisenheimer complex, which is stabilized by the electron-withdrawing nitro and nitrile groups. pressbooks.publibretexts.org The subsequent elimination of the halide ion restores aromaticity, yielding 3-nitro-4-propoxybenzonitrile.

Table 1: Comparison of Leaving Groups in SₙAr for Synthesis of 3-Nitro-4-propoxybenzonitrile

| Leaving Group | Relative Reactivity | Precursor Example | Advantages | Disadvantages |

|---|---|---|---|---|

| Fluorine (F) | Highest | 4-Fluoro-3-nitrobenzonitrile | Fast reaction rates, high yields | Higher cost of starting material |

| Chlorine (Cl) | Moderate | 4-Chloro-3-nitrobenzonitrile | Lower cost, widely available | Slower reaction, may require harsher conditions |

| Bromine (Br) | Lower | 4-Bromo-3-nitrobenzonitrile | Intermediate reactivity | Higher cost than chloro-derivatives |

This SₙAr approach is a versatile and widely used method for constructing substituted aromatic ethers. googleapis.com

Reduction and Functional Group Interconversion Mechanisms

Following the successful installation of the propoxy group via SₙAr, the final step is the conversion of the nitro group to the target amino group. This transformation is a classic example of Functional Group Interconversion (FGI), specifically a reduction. solubilityofthings.comscribd.com

The reduction of an aromatic nitro group to an aniline (B41778) is a well-established and critical reaction in organic synthesis. jsynthchem.com A variety of reducing agents can accomplish this transformation, and the choice often depends on factors like chemoselectivity, cost, and scale. wikipedia.org

Key Reduction Methods:

Catalytic Hydrogenation: This is a very common and clean method. The reaction involves treating the nitro compound (3-nitro-4-propoxybenzonitrile) with hydrogen gas in the presence of a metal catalyst. wikipedia.org Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. commonorganicchemistry.com Other catalysts like Raney Nickel or platinum(IV) oxide can also be used. wikipedia.org This method is often preferred for its high yields and because the only by-product is water. Crucially, under controlled conditions, these catalysts selectively reduce the nitro group without affecting the nitrile (-CN) or the aromatic ring.

Metal/Acid Reductions: A classic and industrially viable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.orgcommonorganicchemistry.com For instance, iron powder in the presence of acetic acid is an inexpensive and effective reagent for reducing nitroarenes.

Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas. Instead, a hydrogen donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, is used in conjunction with a catalyst like Pd/C. wikipedia.org

Metal Salts: Reagents like tin(II) chloride (SnCl₂) provide a mild method for reducing nitro groups and are tolerant of many other functional groups. commonorganicchemistry.com

The reduction of the nitro group is generally a robust and high-yielding reaction, providing the final product, this compound. chemicalbook.com It is essential to choose a reduction method that preserves the nitrile functionality. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable as they would reduce both the nitro and the nitrile groups. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity for Nitro vs. Nitrile | Advantages | Disadvantages |

|---|---|---|---|---|

| H₂ / Pd/C | Room temp/pressure, Ethanol/Methanol | High | Clean reaction, high yield, simple workup | Requires H₂ gas, potential fire hazard |

| Fe / AcOH | Reflux | High | Inexpensive, robust | Generates significant iron sludge waste |

| SnCl₂ / HCl | Room temp, Ethanol | High | Mild conditions, good functional group tolerance | Stoichiometric tin waste, requires careful workup |

| NaBH₄ / NiCl₂ | Room temp, Methanol/Ethanol | High | Avoids strong acids and H₂ gas | Can be expensive, requires catalyst activation |

Scale-Up Considerations for Research and Development Applications

Transitioning the synthesis of this compound from a laboratory bench to larger research and development (R&D) or pilot plant scales introduces several important considerations. The goal is to develop a process that is safe, cost-effective, reproducible, and environmentally sustainable. google.com

Route Selection: For the SₙAr step, while fluorinated starting materials offer higher reactivity, chloro-derivatives are often chosen for scale-up due to significantly lower costs. masterorganicchemistry.com The reaction conditions would need to be optimized (e.g., higher temperatures, longer reaction times) to achieve a satisfactory conversion with the less reactive chloro-precursor.

Reagent and Solvent Choice: The choice of reducing agent for the nitro group is critical.

Catalytic hydrogenation , while elegant, presents safety challenges on a larger scale due to the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel, dry Pd/C). It requires specialized high-pressure reactors (hydrogenators) and careful handling protocols. commonorganicchemistry.com

Metal/acid reductions , particularly using iron in acetic or hydrochloric acid, are often favored in industrial settings. wikipedia.orgcommonorganicchemistry.com Iron is very cheap, and the reaction is not sensitive to pressure. However, the major drawback is the formation of large amounts of iron oxide sludge, which presents waste disposal challenges.

Solvent selection also shifts towards optimizing for cost, safety (flashpoint), environmental impact (green chemistry metrics), and ease of removal and recovery.

Purification: While laboratory-scale synthesis might rely on column chromatography for purification, this method is generally not economically viable for large quantities. On scale-up, the process must be designed to yield a product that can be purified by crystallization. smolecule.com This involves carefully selecting the solvent system to ensure high recovery of the product in high purity, leaving impurities behind in the mother liquor.

Process Safety and Control: Both the SₙAr and the reduction steps can be exothermic. On a larger scale, heat management becomes crucial. The rate of addition of reagents must be controlled, and the reactor must have adequate cooling capacity to prevent thermal runaways. Continuous monitoring of reaction parameters like temperature, pressure, and pH is essential for ensuring consistency and safety. google.com

Advanced Spectroscopic and Crystallographic Characterization

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful, non-destructive technique that yields detailed information about the internal lattice of crystalline substances. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the precise position of each atom. carleton.eduuol.de This technique is the gold standard for elucidating the solid-state structure of a molecule.

While specific crystallographic studies for 3-amino-4-propoxybenzonitrile are not extensively reported in publicly accessible literature, the following sections describe the type of information that would be obtained from such an analysis.

Determination of Molecular Conformation and Stereochemistry

A primary result of a single-crystal X-ray diffraction experiment is the unambiguous determination of the molecule's conformation. uol.de For this compound, this would involve defining the precise torsion angles of the propoxy group relative to the benzene (B151609) ring and the planarity of the benzonitrile (B105546) system. The analysis would yield exact bond lengths and angles for the entire molecule. carleton.edu

As specific experimental data is not publicly available, Table 1 provides a representative example of the kind of crystallographic data that would be determined from a single-crystal X-ray analysis of a substituted benzonitrile derivative.

Table 1: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.801 |

| b (Å) | 8.883 |

| c (Å) | 13.662 |

| α (°) | 90 |

| β (°) | 92.22 |

| γ (°) | 90 |

| Volume (ų) | 1066.5 |

| Z (molecules/unit cell) | 4 |

Note: This data is illustrative for a generic aryloxypropanolamine structure and does not represent experimentally determined values for this compound. iucr.org

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of investigation. Different polymorphs of a substance can have distinct physical properties. Single-crystal X-ray diffraction is the definitive method for identifying and characterizing different polymorphic forms. google.com Furthermore, the potential for this compound to form co-crystals with other molecules could be explored. This involves creating a crystalline solid that consists of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. yu.edu.jo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure and dynamics of molecules in solution. emerypharma.comnih.gov It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for detailed structural assignment and conformational analysis. emory.eduanu.edu.au

Comprehensive 1D and 2D NMR Assignment for Structural Validation

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information for structural validation. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the propoxy chain protons, and the amino group protons. The chemical shift, integration, and multiplicity of these signals are used for initial assignments. emerypharma.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to confirm these assignments. A COSY spectrum reveals correlations between coupled protons (e.g., within the propoxy chain), while an HSQC spectrum correlates each proton with its directly attached carbon atom. walisongo.ac.id These combined techniques allow for the unambiguous assignment of every proton and carbon in the molecule, confirming its covalent structure. ipb.pt

Table 2 presents predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on standard chemical shift ranges for the functional groups present.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 115 - 135 |

| -O-CH₂- | ~4.0 | ~70 |

| -CH₂-CH₂- | ~1.8 | ~22 |

| -CH₂-CH₃ | ~1.0 | ~10 |

| -NH₂ | 4.0 - 5.0 (broad) | N/A |

| -C-NH₂ | N/A | ~145 |

| -C-O- | N/A | ~150 |

| -C-CN | N/A | ~105 |

| -CN | N/A | ~118 |

Note: These are estimated values. Actual chemical shifts depend on the solvent and other experimental conditions.

Conformational Analysis via Dynamic NMR Techniques

The flexibility of the propoxy chain in this compound means the molecule can adopt various conformations in solution. Dynamic NMR (DNMR) techniques, which involve recording spectra at different temperatures, can be used to study these conformational changes. unibas.itresearchgate.net If the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed at low temperatures. As the temperature increases, these signals broaden and coalesce into a single, averaged signal. researchgate.net By analyzing these changes in the NMR lineshape, it is possible to determine the energy barriers associated with bond rotation and the relative populations of different conformers. unibas.it

Solid-State NMR Investigations for Bulk Characterization

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful non-destructive technique for characterizing the structure and dynamics of molecules in their solid, bulk form. rsc.org Unlike solution-state NMR, SS-NMR provides information about the molecule's conformation and packing in the crystal lattice. ethz.ch For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments are particularly valuable.

The ¹³C CP-MAS spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment and intermolecular interactions. The presence of a single set of resonances would indicate a single molecule in the asymmetric unit of the crystal lattice, whereas multiple sets of peaks could suggest the presence of different conformations or polymorphs. rsc.org

Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C≡N (Nitrile) | 118 - 122 | Typical range for nitrile carbons. |

| Aromatic C-NH₂ | 145 - 150 | Aromatic carbon attached to an electron-donating amino group. |

| Aromatic C-O | 150 - 155 | Aromatic carbon attached to an electron-donating ether oxygen. |

| Aromatic C-H | 110 - 130 | Standard range for carbons in a substituted benzene ring. |

| Aromatic C-C≡N | 100 - 105 | Aromatic carbon adjacent to the nitrile group. |

| O-CH₂ (Propoxy) | 68 - 72 | Aliphatic carbon attached to the ether oxygen. |

| CH₂ (Propoxy) | 22 - 26 | Methylene carbon in the middle of the propyl chain. |

| CH₃ (Propoxy) | 10 - 14 | Terminal methyl carbon of the propyl chain. |

Note: These are predicted values based on standard functional group ranges. Actual values can vary based on crystal packing and intermolecular effects.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. mdpi.comsci-hub.se

The FTIR and Raman spectra of this compound would display a series of distinct bands corresponding to the stretching and bending vibrations of its functional groups. The nitrile (C≡N) stretch provides a particularly sharp and intense signal that is easily identifiable. The amino (-NH₂) group gives rise to characteristic stretching and bending modes.

Table 2: Key Vibrational Band Assignments for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | FTIR/Raman | 3350 - 3500 | Asymmetric and symmetric stretching of the primary amine. Often appears as a doublet. |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | FTIR/Raman | 2870 - 2960 | Asymmetric and symmetric stretching of C-H bonds in the propoxy group. |

| C≡N Stretch | FTIR/Raman | 2220 - 2240 | Strong, sharp band characteristic of the nitrile group. |

| N-H Bend | FTIR | 1590 - 1650 | Scissoring deformation of the primary amine. |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 | Ring stretching vibrations of the benzene nucleus. |

| C-N Stretch | FTIR | 1250 - 1340 | Stretching of the bond between the aromatic ring and the amino group. |

| Aryl Ether C-O Stretch | FTIR | 1230 - 1270 | Asymmetric stretching of the Ar-O-C bond. |

The presence of both a hydrogen bond donor (the -NH₂ group) and potential acceptors (the nitrile nitrogen and the ether oxygen) makes this compound a candidate for forming intermolecular hydrogen bonds in the solid state. docbrown.infoiitk.ac.in These interactions, such as N-H···N≡C or N-H···O, play a crucial role in determining the crystal packing arrangement. researchgate.net

The formation of hydrogen bonds can be detected through vibrational spectroscopy. A key indicator is the position and shape of the N-H stretching bands. In the presence of hydrogen bonding, these bands typically shift to lower frequencies (a redshift) and become broader compared to their appearance in a non-polar, dilute solution where such interactions are minimized. This is because the hydrogen bond weakens the N-H bond, lowering the energy required to excite its stretching vibration.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. beilstein-journals.orgacs.org For this compound (C₁₀H₁₂N₂O), the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated. This experimental value can then be compared to the theoretical mass to confirm the molecular formula.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.10224 |

Note: The calculated mass is based on the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov Analyzing these fragments helps to piece together the molecule's structure. For this compound, a plausible fragmentation pathway would involve the initial loss of the propoxy group.

A primary fragmentation event would be the cleavage of the ether bond. This can occur in two main ways:

Loss of a propyl radical (•C₃H₇): This results in a fragment ion at m/z 133.

Loss of propene (C₃H₆): This rearrangement reaction produces a fragment ion corresponding to the protonated 3-amino-4-hydroxybenzonitrile (B81792) at m/z 135.

Subsequent fragmentation of the aromatic ring structure would lead to smaller ions, further confirming the connectivity of the molecule.

Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |

| 177.1 | 135.1 | C₃H₆ (Propene) | 3-Amino-4-hydroxybenzonitrile cation |

| 177.1 | 134.1 | C₃H₇• (Propyl radical) | 3-Amino-4-oxobenzonitrile radical cation |

| 135.1 | 108.1 | HCN (Hydrogen Cyanide) | Aminophenol derivative cation |

| 135.1 | 107.1 | CO (Carbon Monoxide) | Aminobenzonitrile derivative cation |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, offering a robust framework for investigating the electronic properties of molecules with a favorable balance of computational cost and accuracy. Through the application of DFT, a detailed portrait of the electronic landscape of 3-Amino-4-propoxybenzonitrile can be painted, revealing fundamental aspects of its chemical nature.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound is fundamentally governed by the spatial distribution and energy levels of its molecular orbitals. Molecular Orbital Theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. Of particular significance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is anticipated to be localized predominantly over the electron-rich aromatic ring and the amino group, reflecting the lone pair of electrons on the nitrogen atom which contributes significantly to its electron-donating character. Conversely, the LUMO is expected to be distributed primarily over the benzonitrile (B105546) moiety, with a significant contribution from the π* orbital of the cyano group, a well-known electron-withdrawing group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -1.24 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for the a priori prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra. Key among these are Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectroscopy).

The theoretical prediction of ¹H and ¹³C NMR chemical shifts involves calculating the isotropic magnetic shielding constants of the nuclei in the molecule. These calculated values, when referenced against a standard (e.g., Tetramethylsilane), can provide a predicted NMR spectrum. For this compound, distinct chemical shifts are expected for the aromatic protons, the protons of the propoxy chain, and the protons of the amino group. Similarly, the chemical shifts of the carbon atoms in the aromatic ring, the cyano group, and the propoxy group can be predicted, offering a means to confirm the molecular structure.

Vibrational frequency calculations can predict the positions of absorption bands in the infrared (IR) spectrum. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The predicted frequencies correspond to the different vibrational modes of the molecule, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, the C-O stretching of the propoxy group, and various aromatic C-H and C-C vibrations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Aromatic) | 6.8 - 7.2 | C (Cyano) | 118.5 |

| H (Amino) | 4.5 | C (Aromatic) | 110 - 150 |

| H (Propoxy -CH₂) | 3.9 | C (Propoxy -CH₂) | 70.1 |

| H (Propoxy -CH₂) | 1.8 | C (Propoxy -CH₂) | 22.3 |

| H (Propoxy -CH₃) | 1.0 | C (Propoxy -CH₃) | 10.5 |

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric/Asymmetric Stretching | 3350 - 3500 |

| Cyano (C≡N) | Stretching | 2225 |

| Propoxy (C-O) | Stretching | 1250 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals. The chemical potential is related to the escaping tendency of electrons, hardness measures the resistance to charge transfer, and the electrophilicity index quantifies the ability of a molecule to accept electrons.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.56 |

| Hardness (η) | 2.32 |

| Global Electrophilicity Index (ω) | 2.74 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing insights into its dynamic behavior, conformational flexibility, and interactions with its environment.

| Dihedral Angle | Rotational Barrier (kcal/mol) |

|---|---|

| C(aromatic)-O-C(propoxy)-C(propoxy) | 2.5 - 3.5 |

| O-C(propoxy)-C(propoxy)-C(propoxy) | 3.0 - 4.0 |

| C(aromatic)-C(aromatic)-N(amino)-H | 1.5 - 2.5 |

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly by the solvent. MD simulations can incorporate the effects of a solvent either explicitly, by including a large number of solvent molecules in the simulation box, or implicitly, by treating the solvent as a continuous medium. In a polar solvent like water, it is expected that the polar functional groups of this compound (the amino and cyano groups) will form hydrogen bonds or strong dipole-dipole interactions with the solvent molecules. These interactions can stabilize certain conformations over others and can also affect the electronic properties of the molecule. For instance, the dipole moment of the molecule is likely to be different in a polar solvent compared to the gas phase due to the polarization of the electron density by the solvent's electric field. MD simulations can provide a detailed picture of the solvation shell around the molecule and quantify the energetic contributions of these solvent-solute interactions.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict the interactions of molecules. For a compound like this compound, these methods are invaluable for exploring its potential as a biologically active agent.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.

While specific docking studies for this compound are not reported, research on analogous compounds demonstrates the utility of this approach. For instance, docking studies on various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs have been used to investigate their inhibitory potential against dipeptidyl peptidase-IV (DPP-IV). nih.gov Such studies typically involve preparing the 3D structure of the ligand and the target protein, followed by the use of docking software to predict the binding poses and calculate a docking score, which is an estimate of the binding affinity. ekb.eg

A hypothetical docking study of this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of Protein Targets: Based on structural similarities to known bioactive molecules, potential protein targets would be identified from databases like the Protein Data Bank (PDB). The selected protein structures would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software such as AutoDock, GOLD, or Schrödinger's Glide, the ligand would be docked into the active site of the prepared protein targets.

Analysis of Results: The resulting poses would be analyzed based on their docking scores and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

The outcomes of such a study could provide insights into the potential biological targets of this compound and guide the design of new, more potent analogues.

| Parameter | Description | Example Software |

| Ligand Preparation | Generation of 3D coordinates and energy minimization. | ChemDraw, Avogadro |

| Protein Preparation | Removal of water, addition of hydrogens, defining binding site. | UCSF Chimera, PyMOL |

| Docking Algorithm | Predicts the binding pose of the ligand in the protein active site. | AutoDock, GOLD, Glide |

| Scoring Function | Estimates the binding affinity between the ligand and the protein. | Varies by software |

| Post-Docking Analysis | Visualization and analysis of intermolecular interactions. | Discovery Studio, LigPlot+ |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

For this compound, a QSAR study would typically be conducted on a series of its analogues with varying substituents. The steps would include:

Data Set Collection: A dataset of compounds with known biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A 3D-QSAR study on amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors revealed that hydrophobic and aromatic characteristics were crucial for their inhibitory activity. nih.gov The developed model showed excellent statistical significance with a high correlation coefficient (r²) of 0.9926 and a cross-validated correlation coefficient (q²) of 0.7311. nih.gov This indicates a strong predictive power of the model. nih.gov Such findings can guide the synthesis of new derivatives with enhanced activity.

| QSAR Parameter | Description | Acceptable Value |

| r² (Correlation Coefficient) | A measure of the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model for the training set. | > 0.5 |

| F-value | A statistical test of the overall significance of the regression model. | High value indicates significance |

Cheminformatics and Data Mining for Structure-Property Correlations

Cheminformatics involves the use of computational and informational techniques to a wide range of problems in the field of chemistry. Data mining in this context refers to the process of discovering patterns and correlations in large chemical datasets.

For this compound, cheminformatics tools could be employed to predict its physicochemical properties and potential biological activities based on its structure. Online platforms and software can calculate a variety of molecular descriptors that correlate with properties like solubility, lipophilicity, and drug-likeness.

Computational studies on benzonitrile and its derivatives have utilized these approaches to understand their molecular and electronic characteristics. nih.gov For instance, the physicochemical properties of novel benzylidenemalononitrile (B1330407) derivatives have been predicted in silico, including their lipophilicity and water solubility, to assess their potential as drug candidates. nih.gov

The following table presents predicted physicochemical properties for compounds structurally related to this compound, which can be calculated using cheminformatics tools.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count |

| 3-Amino-4-methylbenzonitrile | C₈H₈N₂ | 132.16 | 0.5 | 1 |

| 3-Amino-4-hydroxybenzonitrile (B81792) | C₇H₆N₂O | 134.14 | 0.9 | 2 |

| 3-Amino-4-fluorobenzonitrile | C₇H₅FN₂ | 136.13 | 1.2 | 1 |

| 3-amino-4-(ethylamino)benzonitrile | C₉H₁₁N₃ | 161.21 | 1.3 | 2 |

| 3-amino-4-isopropoxybenzonitrile | C₁₀H₁₂N₂O | 176.22 | 1.7 | 1 |

Data sourced from PubChem. nih.govnih.govnih.govuni.luuni.lu

These predicted properties are crucial in the early stages of drug discovery for filtering compounds with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Chemical Transformations and Functionalization Strategies

Reactivity of the Aromatic Amine Moiety

The primary amino group (-NH₂) on the benzene (B151609) ring is a versatile handle for a variety of functionalization reactions. Its nucleophilicity and ability to form a stable diazonium salt are central to its synthetic utility.

Acylation, Alkylation, and Arylation Reactions

The amino group of 3-amino-4-propoxybenzonitrile readily undergoes reactions with electrophiles to form N-C and N-aryl bonds.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. For instance, the reaction of 3-amino-4-propoxyacetanilide with acetic anhydride yields the corresponding N-acetylated product. google.com This transformation is often used to protect the amino group or to synthesize bioactive molecules like substituted benzamides. nih.gov The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can enhance the efficiency of acylation.

Alkylation: The amino group can be alkylated using alkyl halides. However, direct alkylation of primary aromatic amines can be difficult to control, often leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts with excess alkylating agent. masterorganicchemistry.com More controlled methods, such as reductive amination or specialized catalytic systems involving solid-phase acidic catalysts, are often preferred to achieve selective ortho-alkylation of aromatic amines. google.comlookchem.com

Arylation: The formation of a new carbon-nitrogen bond between the amine and an aryl group is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or pseudohalides with amines. nih.govrug.nlnumberanalytics.com This reaction is highly versatile, tolerating a wide range of functional groups, and has become a cornerstone for synthesizing complex arylamines. numberanalytics.comsnnu.edu.cn

Table 1: Representative Functionalization Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride / Acetyl Chloride | N-Aryl Amide | Base (e.g., Pyridine), DMAP |

| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl/N,N-Dialkyl Arylamine | Base, often with excess alkyl halide |

| Arylation | Aryl Halide (e.g., Ar-Br) | Diaryl Amine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Synthetic Utility of the Benzonitrile (B105546) Group

The benzonitrile group (-C≡N) is a versatile functional group that serves as a precursor to several other important moieties, including amines, ketones, and amides. pressbooks.pub Its strong polarization makes the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org

Reductions to Benzylic Amines

The nitrile group can be reduced to a primary benzylic amine ((3-amino-4-propoxyphenyl)methanamine). This transformation is a key step in synthesizing various pharmaceuticals and fine chemicals. acs.org

Catalytic Hydrogenation: This is a common industrial method, often employing catalysts like Raney Nickel or supported palladium (Pd/C). acs.orgresearchgate.net Care must be taken, as some catalysts, particularly palladium, can also promote hydrogenolysis, cleaving the C-CN bond to produce toluene (B28343) derivatives as byproducts. acs.org The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high selectivity towards the primary amine and avoiding the formation of secondary or tertiary amine byproducts. researchgate.netnih.gov Non-noble metal catalysts, such as carbon-coated nickel, have also been developed for this purpose under mild conditions. chemrxiv.org

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. libretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org

Table 3: Comparison of Nitrile Reduction Methods

| Method | Reagent(s) | Typical Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | High pressure H₂, solvent (e.g., EtOH) | Widely used industrially; catalyst choice affects selectivity. acs.orgchemrxiv.org |

| Chemical Reduction | LiAlH₄, then H₂O | Anhydrous ether (e.g., THF), followed by aqueous workup | Excellent for lab-scale synthesis; highly reactive. libretexts.orglibretexts.org |

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles like organometallic reagents. pressbooks.pub

Grignard Reagents (RMgX): The addition of a Grignard reagent to the nitrile group, followed by aqueous hydrolysis, is a classical method for synthesizing ketones. krayonnz.comleah4sci.com The reaction initially forms an imine anion, which is then hydrolyzed to the corresponding ketone. krayonnz.comleah4sci.com The use of a catalyst, such as zinc chloride (ZnCl₂), can promote the reaction, allowing it to proceed under milder conditions and improving yields, even with less reactive Grignard reagents. nih.gov

Table 4: Nucleophilic Addition to the Benzonitrile Group

| Reagent Type | Reagent Example | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Imine Anion | Phenyl-(3-amino-4-propoxyphenyl)methanone |

| Organolithium | Butyllithium (BuLi) | Imine Anion | 1-(3-Amino-4-propoxyphenyl)pentan-1-one |

Selective Hydrolysis and Amide Formation

The nitrile group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. However, a more synthetically useful transformation is the selective partial hydrolysis to a primary amide (3-amino-4-propoxybenzamide). researchgate.net This reaction requires careful control of conditions to prevent over-hydrolysis to the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Using a controlled amount of a base like sodium hydroxide (B78521) in a solvent such as ethanol (B145695) can facilitate the selective hydration of the nitrile to the amide. semanticscholar.orgoatext.com The reaction involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization to form the amide. libretexts.org

Acid-Catalyzed Hydrolysis: This method also proceeds through nucleophilic attack, in this case by water on the protonated nitrile, to form the amide. libretexts.org

Alternative Methods: Visible-light-driven methods have been developed for the selective hydrolysis of amides, which could be conceptually reversed or adapted, highlighting the ongoing innovation in controlling this transformation. organic-chemistry.org

The resulting amide, 3-amino-4-propoxybenzamide, is a valuable building block itself, for instance in the synthesis of biaryl amide derivatives with potential biological activity. nih.gov

Modifications and Derivatizations of the Propoxy Side Chain

The propoxy group (-OCH2CH2CH3) is a key feature of the molecule, and its modification can significantly alter the compound's physicochemical properties. Strategies for its transformation range from complete removal and replacement to the introduction of new functionalities along the alkyl chain.

The cleavage of the ether bond in this compound represents a fundamental transformation, converting the propoxy group into a hydroxyl group to yield 3-amino-4-hydroxybenzonitrile (B81792). Due to their general stability, ethers require specific and often harsh conditions for cleavage. wikipedia.org The most common method involves nucleophilic substitution catalyzed by strong acids. wikipedia.orgmasterorganicchemistry.com

The reaction typically proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Following protonation, a nucleophile (e.g., Br- or I-) attacks one of the adjacent carbon atoms. masterorganicchemistry.com

The specific mechanism, SN1 or SN2, depends on the nature of the groups attached to the ether oxygen. wikipedia.org For an aryl alkyl ether like this compound, the cleavage occurs at the alkyl-oxygen bond because the phenyl-oxygen bond is stronger and aryl carbons are not susceptible to SN1 or SN2 reactions. libretexts.org The reaction would therefore follow an SN2 pathway, where the halide ion attacks the primary carbon of the propyl group, leading to the formation of 3-amino-4-hydroxybenzonitrile and a propyl halide. libretexts.org

Once the ether is cleaved, the resulting phenolic hydroxyl group can be used to introduce new ether linkages through Williamson ether synthesis. This "ether exchange" allows for the synthesis of a wide array of analogues with different alkoxy side chains, enabling the systematic exploration of structure-activity relationships.

Beyond cleavage and exchange, the propoxy side chain itself can be a site for introducing new functional groups. While direct functionalization of the stable alkyl chain can be challenging, strategies can be envisioned to create derivatives for specific purposes. For example, creating a terminal functional group on the propyl chain, such as a hydroxyl, amine, or carboxylate, would provide a handle for conjugation to other molecules or surfaces.

This is often achieved by starting with a functionalized precursor rather than modifying the intact propoxy group. For instance, one could synthesize the target molecule using 3-(4-cyano-2-aminophenoxy)propanoic acid or a related intermediate. The synthesis of related benzonitrile compounds with complex propoxy-derived side chains, such as 4-(3-(4-(cyclopentyl(hydroxy)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile, demonstrates the feasibility of incorporating elaborate functional groups via the ether linkage. nih.gov Such modifications are crucial for altering properties like solubility, polarity, and biological target interaction.

Design and Synthesis of Chemically Tagged Derivatives

Chemically tagged derivatives of this compound are invaluable tools for chemical biology and medicinal chemistry. By incorporating specific reporter groups, these analogues can be used to identify biological targets, visualize interactions, and elucidate mechanisms of action.

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of a ligand within a complex biological environment. nih.govwikipedia.org The method involves a chemical probe that contains a photoreactive group. nih.gov Upon irradiation with light of a specific wavelength, this group forms a highly reactive intermediate that covalently crosslinks to any nearby molecules, ideally the specific protein target. nih.govwikipedia.org

The design of a photoaffinity probe based on this compound is a promising strategy for target identification. Research on related compounds has noted that the substitution of a nitro group in 5-nitro-2-propoxyaniline (B1220663) with a cyano group (as in this compound) does not significantly reduce its activity in certain contexts, making it an excellent starting scaffold. rsc.orgrsc.org While the synthesis of a photoreactive derivative of this specific compound has not been reported, a potential strategy would be the introduction of a photophore onto the aromatic ring. rsc.orgrsc.org

Commonly used photophores include aryl azides, benzophenones, and diazirines. wikipedia.org Trifluoromethylphenyldiazirines are particularly advantageous as they are activated by longer wavelength light (reducing cellular damage) and generate highly reactive carbene species for efficient crosslinking. rsc.orgrsc.org A proposed synthetic route for a related molecule involves introducing a diazirinyl group at the 5-position of the benzonitrile ring. rsc.orgrsc.org

Attaching fluorescent dyes or paramagnetic spin labels to this compound can create powerful probes for biophysical studies. These analogues allow for real-time monitoring of ligand-receptor binding, conformational changes, and localization within cells.

Fluorescent Analogues: A fluorescent derivative can be synthesized by covalently linking a fluorophore to the core structure of this compound. The amino group (-NH2) is a common site for such modification, reacting with N-hydroxysuccinimide (NHS) esters or isothiocyanates of common fluorophores like fluorescein (B123965) or rhodamine. Alternatively, the propoxy chain could be functionalized with a terminal reactive group to serve as an attachment point, providing a longer linker to minimize interference with binding. These fluorescent ligands are essential for techniques such as fluorescence polarization (FP), Förster resonance energy transfer (FRET), and fluorescence microscopy. google.com

Spin-Labeled Analogues: Spin-labeling involves incorporating a stable radical, typically a nitroxide moiety, into the molecule. The resulting paramagnetic derivative can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. This technique provides detailed information on the local environment, dynamics, and accessibility of the labeled site. A common strategy is to incorporate a spin-labeled amino acid, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), by forming an amide bond with the amino group of this compound. nih.gov The resulting data can reveal insights into the structure and dynamics of the ligand-protein complex.

Compound Index

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

While direct and extensive research specifically detailing the use of 3-Amino-4-propoxybenzonitrile in the synthesis of complex heterocyclic systems is not widely published, its structural motifs are analogous to other 3-aminobenzonitrile (B145674) derivatives that are well-documented precursors for a variety of heterocyclic scaffolds. The presence of the ortho-amino and nitrile functionalities is a classic precursor for the formation of fused pyrimidine (B1678525) rings, such as those found in quinazolines. The general synthetic strategy involves the reaction of the amino group with a one-carbon synthon, followed by cyclization involving the nitrile group.

For instance, substituted 2-aminobenzonitriles are known to react with reagents like formamide (B127407) or orthoesters to yield quinazoline (B50416) derivatives. It is highly probable that this compound could similarly be employed in the synthesis of novel 7-propoxy-substituted quinazolines, which are of interest in medicinal chemistry.

Furthermore, aminopyrazole carbonitriles, which can be conceptually derived from aminobenzonitriles, are key intermediates in the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of significant interest due to their biological activities. The synthesis of such compounds often involves the condensation of a 3-amino-1H-pyrazole-4-carbonitrile with a 1,3-dielectrophile. While a direct synthetic route from this compound to a corresponding pyrazolopyrimidine is not explicitly detailed in available literature, the fundamental reactivity of the aminonitrile group suggests its potential as a precursor to the necessary pyrazole (B372694) intermediates.

Strategic Intermediate in the Elaboration of Polycyclic Scaffolds

Polycyclic ring structures are recognized as valuable scaffolds in medicinal chemistry for the development of multi-functional drugs. While specific examples of this compound being used to construct complex polycyclic systems are not prevalent in the current body of scientific literature, its potential as a strategic intermediate can be inferred from established synthetic methodologies.

The functional groups of this compound allow for its incorporation into larger, more complex structures through sequential reactions. For example, the amino group can be acylated or alkylated, and the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions. These transformations would yield more complex intermediates that could then be subjected to further cyclization reactions to build polycyclic frameworks. The propoxy group can also influence the solubility and pharmacokinetic properties of the final compounds.

Development of Chemical Libraries for Screening Purposes

Combinatorial chemistry and the generation of chemical libraries are cornerstones of modern drug discovery. Small molecules with diverse structures are synthesized and screened for biological activity against various targets. This compound, with its multiple points for diversification, is a suitable candidate for the development of such libraries.

The amino group can be readily functionalized with a wide array of carboxylic acids, sulfonyl chlorides, and isocyanates to generate a library of amides, sulfonamides, and ureas. Simultaneously or sequentially, the nitrile group can be converted to other functionalities, further expanding the chemical space of the library. Such libraries, containing the 4-propoxybenzonitrile (B1585320) core, could be screened against various biological targets, such as protein kinases, to identify potential lead compounds for drug development.

Table 1: Potential Diversification of this compound for Chemical Libraries

| Reaction Site | Reagent Class | Resulting Functional Group |

| Amino Group | Carboxylic Acids | Amide |

| Sulfonyl Chlorides | Sulfonamide | |

| Isocyanates | Urea | |

| Nitrile Group | Reduction (e.g., H₂/Ni) | Primary Amine |

| Hydrolysis (acid/base) | Carboxylic Acid | |

| Cycloaddition (e.g., azides) | Tetrazole |

Contribution to the Synthesis of Research Compounds with Defined Biological Interests

The aminobenzonitrile scaffold is a key feature in many biologically active compounds, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Many small-molecule kinase inhibitors feature a heterocyclic core that is often synthesized from precursors containing an aminonitrile moiety.

While specific research compounds with defined biological interests derived directly from this compound are not extensively documented, its structural similarity to intermediates used in the synthesis of known kinase inhibitors suggests its potential in this area. For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives, which have been investigated as EGFR inhibitors, often starts from substituted anilines that undergo cyclization to form the heterocyclic core. It is plausible that this compound could be utilized in similar synthetic routes to generate novel kinase inhibitors with a 7-propoxy substitution pattern.

The development of novel c-Src and Abl inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold is an active area of cancer research. The synthesis of these compounds relies on substituted pyrazole precursors, which, as mentioned earlier, can be conceptually linked to aminobenzonitrile starting materials. Therefore, this compound represents a potential starting point for the synthesis of new research compounds targeting these important oncogenic kinases.

Mechanistic Investigations in Chemoreception and Molecular Recognition

Interaction with Gustatory Receptors: Focusing on the Sweet Taste Receptor (T1R2/T1R3)

No specific studies on the interaction between 3-Amino-4-propoxybenzonitrile and the sweet taste receptor (T1R2/T1R3) are present in the available scientific literature.

The perception of sweet taste in humans is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). nih.govnih.gov This T1R2/T1R3 receptor is responsible for detecting a wide array of structurally diverse sweet-tasting molecules, including natural sugars (like sucrose (B13894) and fructose), artificial sweeteners (such as aspartame (B1666099) and sucralose), D-amino acids, and even some proteins. nih.govresearchgate.net The receptor functions as an obligate heterodimer, meaning both T1R2 and T1R3 subunits are required for a functional sweet taste receptor. nih.gov Ligand binding to the receptor initiates a conformational change, leading to the activation of intracellular signaling pathways that ultimately result in the perception of sweetness.

Molecular Basis of Ligand Binding and Receptor Activation

The molecular basis for the binding and activation of the T1R2/T1R3 receptor by this compound has not been elucidated in published research.

Generally, the T1R2/T1R3 receptor possesses multiple binding sites, which explains its ability to recognize a vast diversity of chemical structures. nih.govnih.gov Each subunit consists of a large extracellular Venus Flytrap Domain (VFD), a Cysteine-Rich Domain (CRD), and a seven-transmembrane domain (TMD). researchgate.netsci-hub.se The VFD of the T1R2 subunit is considered the primary binding site for many low-molecular-weight sweeteners, including natural sugars and artificial sweeteners like aspartame. researchgate.netnih.gov However, other binding sites exist; for instance, the sweetener cyclamate and the sweet inhibitor lactisole bind within the transmembrane domain of the T1R3 subunit. nih.gov The binding of a ligand (agonist) to one of these sites is believed to induce a conformational change in the VFDs, bringing them closer together. This movement is transmitted through the CRDs to the TMDs, triggering G-protein coupling and downstream signaling cascades. sci-hub.se

Comparative Studies on Sweetness Perception and Structure-Activity Relationships with Analogues (e.g., 5-nitro-2-propoxyaniline (B1220663) derivatives)

There are no available comparative studies or structure-activity relationship (SAR) analyses for this compound in the context of sweetness perception.

However, extensive research exists for its analogue, 5-nitro-2-propoxyaniline (also known as P-4000). This compound is one of the most potent artificial sweeteners known, reported to be approximately 4,000 times sweeter than sucrose. researchgate.net SAR studies on various classes of sweeteners have revealed key molecular features necessary for interaction with the T1R2/T1R3 receptor. For many sweet compounds, a specific three-dimensional arrangement of functional groups (a pharmacophore) is required for binding and activation. While detailed SAR for 5-nitro-2-propoxyaniline's interaction with the receptor is not fully detailed in the search results, photoaffinity labeling studies have been proposed to better understand the relationship between its structure and biological activity. researchgate.net Such studies help identify which parts of a molecule are crucial for receptor binding and can guide the design of novel sweeteners. researchgate.net

Table 1: Comparison of Sweetener Potency

| Compound | Relative Sweetness (vs. Sucrose) |

|---|---|

| Sucrose | 1 |

| 5-nitro-2-propoxyaniline (P-4000) | ~4000 |

| This compound | Data Not Available |

Elucidation of Allosteric Modulation Mechanisms and Binding Sites

No research is available on the potential allosteric modulation mechanisms or binding sites of this compound on the sweet taste receptor.

The T1R2/T1R3 receptor is a key target for allosteric modulators—compounds that bind to a site on the receptor distinct from the primary agonist (orthosteric) site. nih.gov These modulators can either enhance (Positive Allosteric Modulators, or PAMs) or inhibit (Negative Allosteric Modulators, or NAMs) the receptor's response to a sweetener. nih.gov PAMs are of particular interest as they are often tasteless on their own but can significantly increase the perceived sweetness of sugars or artificial sweeteners, allowing for calorie reduction in foods. houptlab.orgresearchgate.net Several allosteric sites have been identified on the T1R2/T1R3 receptor. For example, some PAMs interact within the VFD of the T1R2 subunit, in close proximity to the orthosteric binding site, while NAMs like lactisole bind to the transmembrane domain of the T1R3 subunit. researchgate.netnih.gov

Table 2: Known Ligand Binding Sites on the T1R2/T1R3 Receptor

| Receptor Domain | Subunit | Ligand Type / Example |

|---|---|---|

| Venus Flytrap Domain (VFD) | T1R2 | Agonist (e.g., Aspartame, Sucrose), PAMs |

| Transmembrane Domain (TMD) | T1R3 | NAM (e.g., Lactisole), Agonist (e.g., Cyclamate) |

| Cysteine-Rich Domain (CRD) | T1R3 | Sweet Proteins (e.g., Brazzein) |

Chemical Probe Applications in Understanding Receptor-Ligand Dynamics

There is no information available regarding the use of this compound as a chemical probe for studying the dynamics of the sweet taste receptor.

Chemical probes are powerful tools used to investigate the function and structure of biological targets like receptors. In the context of the sweet taste receptor, a chemical probe would be a molecule with specific properties that allow researchers to study receptor-ligand interactions. For instance, photoreactive derivatives of 5-nitro-2-propoxyaniline have been synthesized for use in photoaffinity labeling experiments. researchgate.net In this technique, the probe binds to the receptor and, upon exposure to UV light, forms a permanent covalent bond with it. This allows scientists to isolate the receptor-ligand complex and precisely identify the binding site, providing invaluable information about receptor-ligand dynamics. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways

Traditional multi-step syntheses for functionalized benzonitriles can be resource-intensive. Future research will likely focus on more efficient, sustainable, and innovative "unconventional" synthetic routes to access 3-Amino-4-propoxybenzonitrile and its analogs.

Key areas of exploration include:

Biocatalysis : The use of enzymes to catalyze chemical reactions offers a green alternative to traditional synthesis, avoiding harsh conditions and toxic reagents. nih.gov Nitrile-synthesizing enzymes, such as nitrilases or aldoxime dehydratases, could be engineered to produce benzonitriles from renewable starting materials like lignin (B12514952) derivatives. nih.govtugraz.at This approach could lead to cyanide-free production routes that operate at room temperature, reducing energy consumption and hazardous waste. tugraz.atchemistryviews.org

Flow Chemistry : Continuous flow processes offer superior control over reaction parameters, improved safety, and easier scalability compared to batch synthesis. nih.govamf.ch Implementing the synthesis of this compound in a flow reactor could enhance reaction efficiency, yield, and purity, particularly for multi-step sequences. acs.orgevonik.com This is especially relevant for handling potentially hazardous intermediates or reagents safely. evonik.com

C-H Functionalization : Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that streamlines synthesis by avoiding the pre-functionalization of starting materials. nih.govnih.gov Future work could develop transition-metal-catalyzed methods (e.g., using palladium or rhodium) for the direct introduction of the amino or propoxy groups onto a benzonitrile (B105546) scaffold, or the cyano group onto a substituted aniline (B41778), significantly shortening the synthetic pathway. nih.govresearchgate.netunipv.it

Table 1: Potential Unconventional Synthetic Strategies

| Strategy | Potential Advantage | Research Focus |

|---|---|---|

| Biocatalysis | Environmentally friendly, cyanide-free, low energy consumption. tugraz.at | Engineering aldoxime dehydratases or nitrilases for selective synthesis from bio-based precursors. nih.govnih.gov |

| Flow Chemistry | Enhanced safety, scalability, process control, and consistency. amf.chevonik.com | Adapting and optimizing multi-step syntheses into a continuous, automated flow process. nih.govmdpi.com |

| C-H Functionalization | Atom economy, reduced step count, access to novel analogs. nih.govnih.gov | Developing regioselective catalytic systems for direct installation of functional groups on the aromatic ring. researchgate.netresearchgate.net |

Advanced Computational Prediction of Novel Reactivity and Interactions

Computational chemistry is a powerful tool for accelerating research and discovery, moving beyond trial-and-error experimentation. eurofinsdiscovery.combioscipublisher.com For this compound, advanced computational models can predict new functionalities and guide experimental design.

Future computational studies should focus on:

Machine Learning (ML) and AI : ML models can be trained on large chemical datasets to predict reaction outcomes, identify novel synthetic routes, and even forecast a molecule's biological activity or material properties. neurips.ccrsc.orgnips.cc Applying ML to this compound could uncover non-obvious reaction pathways and predict its potential interactions with a wide array of biological targets. ijnc.irmit.edu

Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid methods provide high accuracy in modeling molecular interactions, particularly between a ligand and a protein binding site. nih.govutdallas.edu QM/MM simulations can elucidate the precise binding mode of this compound with targets like the sweet taste receptor, calculating binding affinities with greater precision than classical methods and revealing the role of subtle electronic effects. acs.orgscispace.comnih.gov

Table 2: Advanced Computational Models and Their Applications

| Computational Model | Application for this compound | Scientific Goal |

|---|---|---|

| Machine Learning (ML) | Predict reactivity, screen for potential biological targets, design novel derivatives. rsc.orgnips.cc | Accelerate discovery of new applications and optimize molecular properties. ijnc.ir |

| QM/MM Simulations | Accurately model binding to receptors (e.g., sweet taste receptor), calculate binding free energies. nih.govacs.org | Understand the molecular basis of biological activity and guide rational drug design. utdallas.edunih.gov |